

A head-to-head comparison of GW694590A and UNC10112731 from different vendors

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Compound of Interest

Compound Name: GW694590A

Cat. No.: B10755036

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A Head-to-Head Comparison of GW694590A (UNC10112731) from Various Vendors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GW694590A**, also known as UNC10112731, a dual-function inhibitor with significant potential in cancer research. As this compound is available from multiple suppliers, this document aims to provide an objective assessment of the product's performance based on publicly available data and furnish supporting experimental protocols to aid in your research endeavors.

Executive Summary

GW694590A (UNC10112731) has emerged as a valuable research tool due to its distinct mechanisms of action: stabilizing the MYC oncoprotein and inhibiting a panel of receptor tyrosine kinases (RTKs). The MYC family of transcription factors are well-established drivers of tumorigenesis, and their stabilization can have profound effects on cancer cell proliferation and survival. Simultaneously, the inhibition of key RTKs involved in tumor growth and angiogenesis, such as DDR2, KIT, and PDGFRα, provides a multi-pronged approach to cancer therapy research.

This guide reveals that **GW694590A** and UNC10112731 are chemically identical, with the latter being a synonym. Therefore, this comparison focuses on the offerings of this compound from



different vendors. While specific batch-to-batch data in the form of Certificates of Analysis (COAs) with detailed purity analysis (e.g., HPLC, NMR) are not always publicly available, this guide consolidates the stated specifications from prominent suppliers to facilitate an informed decision. Researchers are strongly encouraged to request lot-specific COAs from vendors prior to purchase to ensure the highest quality for their experiments.

Product Overview and Mechanism of Action

GW694590A (UNC10112731) is a small molecule inhibitor with a dual mechanism of action. It has been identified as a stabilizer of the endogenous MYC protein, a transcription factor that is often deregulated in a wide range of human cancers.[1] By preventing its degradation, **GW694590A** can be used to study the downstream effects of sustained MYC activity.

Furthermore, **GW694590A** exhibits inhibitory activity against several receptor tyrosine kinases. At a concentration of 1 μ M, it has been shown to inhibit DDR2, KIT, and PDGFR α by 81%, 68%, and 67%, respectively.[1] These kinases are involved in crucial cellular processes such as cell growth, proliferation, and migration, and their dysregulation is implicated in various pathologies, including cancer.

Interestingly, **GW694590A** has also been reported to act as a protein kinase inhibitor that can affect ATP-dependent and -independent luciferases, which has implications for its use in reporter-gene assays.[1]

Signaling Pathways

The dual action of **GW694590A** targets two critical pathways in cancer biology: MYC signaling and receptor tyrosine kinase signaling.



RTK Pathway GW694590A Downstream Signaling (e.g., PI3K/AKT, MAPK) Cell Growth DDR2, KIT, PDGFRa Migration, Angiogenesis MYC Pathway Target Gene Cell Proliferation & Transcription Survival GW694590A MYC Protein (UNC10112731) targeted by Ubiquitin-Proteasome Degradation System

GW694590A (UNC10112731) Signaling Pathways

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Caption: Mechanism of action of GW694590A (UNC10112731).

Head-to-Head Vendor Comparison

The following table summarizes the product specifications for **GW694590A** (UNC10112731) as stated by various reputable vendors. It is important to note that purity levels are often reported as a minimum and can vary between batches.



Feature	MedChemE xpress	Selleck Chemicals	Cayman Chemical	Tocris Bioscience	Apexbt
Product Name(s)	GW694590A, UNC1011273 1	GW694590A	GW694590A	Not Listed	GW694590A
CAS Number	948313-24-4	948313-24-4	948313-24-4	-	948313-24-4
Molecular Formula	C25H27N5O2	C25H27N5O2	C25H27N5O2	-	C25H27N5O2
Molecular Weight	429.52	429.52	429.52	-	429.52
Stated Purity	>98% (HPLC)	>98% (HPLC)	≥98%	-	>98% (HPLC)
Appearance	Solid	Solid	Solid	-	Solid
Solubility	DMSO	DMSO	DMSO	-	DMSO
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).	-20°C	-	-20°C
COA Availability	Requestable	Requestable	Requestable	-	Requestable

Note: The absence of a listing from a vendor does not necessarily mean they cannot source the compound. It is advisable to inquire directly.

Experimental Protocols

To assist researchers in evaluating **GW694590A** (UNC10112731) from any vendor, the following are detailed protocols for key experiments related to its mechanism of action.



In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **GW694590A** against a specific receptor tyrosine kinase (e.g., DDR2, KIT, PDGFRα).

Materials:

- Recombinant active kinase (e.g., DDR2, KIT, or PDGFRα)
- · Kinase-specific substrate
- **GW694590A** (UNC10112731)
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of GW694590A in DMSO, and then dilute further in kinase reaction buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant kinase and substrate mixture to each well.
- Incubate at room temperature for 10-15 minutes to allow for compound binding.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).



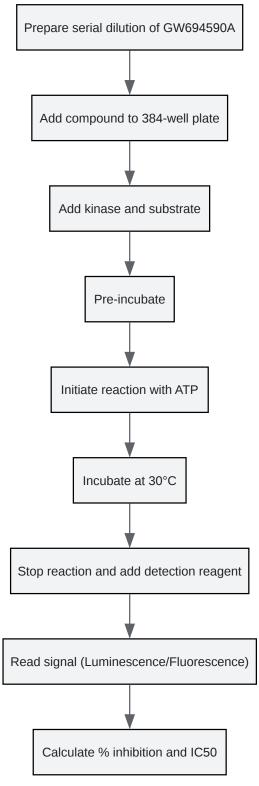




- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



In Vitro Kinase Inhibition Assay Workflow



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Caption: Workflow for an in vitro kinase inhibition assay.



Cell-Based MYC Protein Stabilization Assay (Western Blot)

This protocol outlines a method to determine the effect of **GW694590A** on the stability of endogenous MYC protein in a relevant cancer cell line.

Materials:

- Cancer cell line expressing MYC (e.g., HeLa, U2OS)
- · Complete cell culture medium
- **GW694590A** (UNC10112731)
- Cycloheximide (CHX)
- PBS (phosphate-buffered saline)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-MYC, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

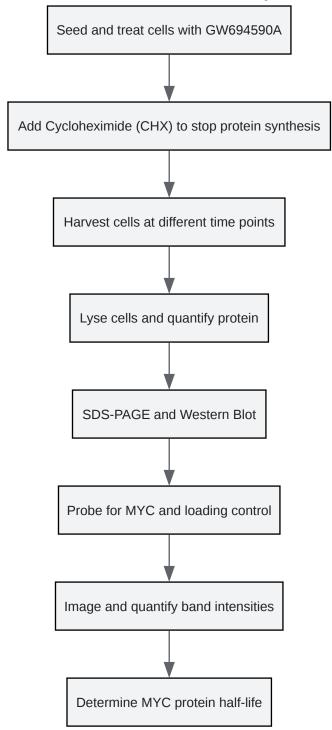
Seed cells in 6-well plates and allow them to adhere overnight.



- Treat the cells with either DMSO (vehicle) or a range of concentrations of GW694590A for a specified time (e.g., 4-6 hours).
- Add cycloheximide (a protein synthesis inhibitor, e.g., 100 μ g/mL) to all wells to stop new protein synthesis.
- Harvest cells at different time points after CHX addition (e.g., 0, 30, 60, 90 minutes).
- Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against MYC and a loading control (e.g., β-actin).
- Incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and plot the relative MYC protein levels over time to determine the protein half-life in the presence and absence of GW694590A.



MYC Protein Stabilization Assay Workflow



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Caption: Workflow for a cell-based MYC stabilization assay.

Conclusion



GW694590A (UNC10112731) is a potent dual-action inhibitor that offers a unique tool for investigating MYC biology and receptor tyrosine kinase signaling in cancer. While the compound is chemically consistent across vendors, the quality and purity of the supplied product can impact experimental outcomes. This guide provides a starting point for comparing vendor specifications. However, for critical applications, it is imperative for researchers to obtain and scrutinize lot-specific Certificates of Analysis to ensure the reliability and reproducibility of their results. The provided experimental protocols offer a framework for validating the activity of **GW694590A** in your specific research context.

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References

- 1. medchemexpress.com [medchemexpress.com]
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